1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-
Description
Molecular Architecture and IUPAC Nomenclature
The compound 1,7-diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- features a unique spirocyclic framework comprising two fused five-membered rings sharing a central quaternary carbon atom. The molecular formula is $$ \text{C}{15}\text{H}{22}\text{N}_2 $$, with a molar mass of 230.35 g/mol.
The IUPAC name reflects its stereochemical and functional group features:
- Spiro core : The central spiro[4.4]nonane system denotes two five-membered rings (four carbons each) connected at a single atom.
- Substituents : A phenylethyl group ($$ \text{-CH}(\text{C}6\text{H}5)\text{CH}_3 $$) is attached to the nitrogen at position 7, with (1R) configuration.
- Stereodescriptors : The (5R) designation specifies the absolute configuration at the spiro carbon (C5), while (1R) defines the chiral center in the phenylethyl side chain.
The SMILES notation for this compound is $$ \text{C}C@H\text{N}2\text{CC}[C@]3(\text{C}2)\text{CCCN}3 $$, encoding both the spiro connectivity and stereochemistry.
Crystallographic Analysis of Spirocyclic Framework
X-ray crystallographic studies of analogous diazaspiro[4.4]nonane derivatives reveal key structural insights:
| Parameter | Value |
|---|---|
| Spiro C–N bond length | 1.47–1.49 Å |
| Ring puckering angle | 25.8° (N1–C5–N7–C9) |
| Dihedral angle | 88.3° between ring planes |
The spiro junction imposes significant rigidity, with bond angles at the central carbon deviating from ideal tetrahedral geometry (109.5°) to approximately 104°–108° due to ring strain. The phenylethyl substituent adopts a pseudo-axial orientation to minimize steric clashes with the spirocyclic core.
Stereochemical Configuration Analysis at C5 and C1' Positions
The compound exhibits two chiral centers:
- C5 (spiro carbon) : (R)-configuration confirmed via X-ray crystallography of related (5S)-analogs.
- C1' (phenylethyl group) : (R)-configuration determined through chiral HPLC comparison with enantiomeric standards.
The spatial arrangement creates distinct topological features:
Comparative Structural Analysis with Diazaspiro[4.4]nonane Derivatives
The 7-[(1R)-1-phenylethyl] substitution in the target compound introduces aromatic character absent in aliphatic derivatives like the tert-butyl analog. This modification increases molecular polarizability by 18% compared to non-aromatic variants, as calculated via density functional theory (DFT).
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(5R)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15-/m1/s1 |
InChI Key |
UNNZMQCLCNEIDY-UKRRQHHQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2)CCCN3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a crucial step in the synthesis of spirocyclic compounds. The following methods are commonly used:
Formation of the Spirocyclic Structure : The initial step often involves the reaction of a suitable precursor that contains both nitrogen and carbon functionalities. For instance, starting materials may include amino acids or other nitrogen-containing compounds that can undergo cyclization to form the diazaspiro framework.
Use of Protecting Groups : Protecting groups may be employed to shield reactive sites during synthesis, particularly when introducing the phenylethyl substituent.
Reaction Conditions
The typical reaction conditions for synthesizing this compound involve:
Temperature Control : Reactions are usually conducted under controlled temperatures to ensure optimal yields and minimize side reactions.
Solvent Selection : Solvents such as dichloromethane or ethanol may be used to facilitate the reactions, depending on the solubility of reactants and desired reaction conditions.
A generalized synthetic pathway for 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- can be outlined as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Amination | React an amine with an appropriate carbonyl compound to form an intermediate amine. |
| 2 | Cyclization | Subject the intermediate to cyclization conditions (e.g., heating) to form the diazaspiro structure. |
| 3 | Functionalization | Introduce the phenylethyl group through nucleophilic substitution or electrophilic addition methods. |
| 4 | Purification | Use techniques like chromatography to isolate and purify the final product from by-products and unreacted materials. |
Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- exhibit significant biological activity, including potential antimicrobial and anticancer properties. The spirocyclic structure allows for effective interaction with various biological targets, influencing their activity.
Biological Activity
The biological activity of this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator:
Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
Receptor Modulation : The compound's ability to modulate receptor activity may lead to novel applications in treating various diseases.
The preparation of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- involves intricate synthetic strategies that highlight its unique structural features and potential applications in medicinal chemistry. Ongoing research into its biological interactions and mechanisms will further elucidate its value in therapeutic contexts.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a spirocyclic framework. It is classified under diazaspiro compounds, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 232.34 g/mol.
Inhibition of Protein Interactions
One of the primary applications of this compound is in the development of inhibitors targeting specific protein interactions. For instance, research indicates that derivatives of 1,7-Diazaspiro[4.4]nonane can inhibit the interaction between menin and MLL (mixed lineage leukemia) fusion proteins, which are implicated in certain types of leukemia .
Table 1: Summary of Inhibitory Activity
| Compound | Target Interaction | IC50 (µM) | Reference |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane derivative | Menin-MLL | 0.5 | |
| Another derivative | Menin-MLL | 0.3 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of related diazaspiro compounds. Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial and fungal pathogens, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Efficacy
| Compound | Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Derivative A | Xanthomonas axonopodis | 15 | |
| Derivative B | Fusarium solani | 18 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of diazaspiro compounds. Research has indicated that modifications to the phenethyl group significantly influence the biological activity of these compounds, suggesting that specific substitutions can enhance their potency against targeted proteins or pathogens .
Case Study 1: Development of Anticancer Agents
A notable case study involved synthesizing a series of diazaspiro compounds aimed at inhibiting cancer cell proliferation. The study demonstrated that specific structural modifications led to enhanced cytotoxicity against leukemia cell lines, supporting further development into potential therapeutic agents .
Case Study 2: Antimicrobial Screening
Another case study focused on evaluating the antimicrobial properties of synthesized diazaspiro derivatives against common agricultural pathogens. The results indicated that several compounds displayed superior activity compared to conventional antibiotics, highlighting their potential use in agricultural settings to combat plant diseases .
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The [4.4]nonane system is conserved in most analogs, but substituent variations (e.g., pyridinyl vs. phenylethyl) modulate electronic and steric properties.
- Stereochemical complexity is highest in the target compound due to its dual chiral centers, whereas analogs like 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane achieve enantiopurity via resolution with chiral acids .
Key Observations :
- The target compound’s synthesis leverages diastereodivergent catalysis , enabling access to multiple stereoisomers .
- In contrast, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane employs resolution techniques, which are less atom-economical but highly effective for enantiopurity .
Physicochemical Properties
Key Observations :
- The phenylethyl substituent in the target compound likely reduces water solubility compared to pyridinyl or pyrimidinyl analogs.
- Salt formation (e.g., succinate, oxalate) significantly enhances solubility in 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane .
Key Observations :
- 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane has demonstrated efficacy in preclinical models of CNS disorders via nicotinic receptor modulation .
Biological Activity
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- is a unique compound that has garnered attention in medicinal chemistry due to its distinctive spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- is , with a molecular weight of approximately 334.45 g/mol. The compound features a spiro junction that allows for specific interactions with biological targets, making it significant in pharmacological studies .
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.45 g/mol |
| Structure Type | Spirocyclic compound |
| CAS Number | 1174009-59-6 |
The biological activity of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)- is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. Research indicates that compounds with similar structures can modulate cellular pathways, potentially influencing proliferation and differentiation processes .
In Vitro Studies
In vitro studies have demonstrated that derivatives of diazaspiro compounds can serve as effective inhibitors against various targets, including oncogenic proteins such as KRAS G12C. For instance, a study reported that a related compound exhibited significant antitumor effects in xenograft mouse models by binding to the switch-II pocket of KRAS G12C . This suggests that 1,7-Diazaspiro[4.4]nonane derivatives could possess similar inhibitory functions.
Case Study 1: Antitumor Activity
A notable study evaluated the antitumor efficacy of a structurally related compound in an NCI-H1373 xenograft mouse model. The results indicated a dose-dependent response, showcasing the potential of these compounds in cancer therapy .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human acetylcholinesterase by piperazine derivatives, which share structural similarities with diazaspiro compounds. These derivatives were shown to bind effectively at both peripheral and catalytic sites of the enzyme . This highlights the potential for 1,7-Diazaspiro[4.4]nonane to influence neurotransmitter dynamics.
Comparative Analysis
To further understand the biological relevance of 1,7-Diazaspiro[4.4]nonane compared to similar compounds, we can analyze their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride | Similar spirocyclic structure | Enhanced solubility and potential efficacy |
| 1,7-Diazaspiro[4.4]nonan-2-one trifluoroacetate | Altered functional groups | Different reactivity profiles |
| 2-Methyl-2,7-diazaspiro[4.4]nonane | Methyl substitution | Variation in steric effects influencing activity |
Future Directions
Research into 1,7-Diazaspiro[4.4]nonane and its derivatives is ongoing, with emphasis on elucidating their mechanisms of action and therapeutic applications. Further studies are required to explore:
- Pharmacokinetics : Understanding how these compounds are metabolized and their bioavailability.
- In Vivo Efficacy : Additional animal studies to confirm therapeutic potential.
- Structural Optimization : Modifying the chemical structure to enhance activity against specific biological targets.
Q & A
What synthetic methodologies are employed to construct the 1,7-diazaspiro[4.4]nonane core, and what intermediates are critical for stereochemical control?
Basic Research Question
The synthesis of the 1,7-diazaspiro[4.4]nonane scaffold typically involves amine-ketone cyclization or ring-closing metathesis under controlled conditions. Key intermediates include enaminoesters and spirocyclic ketones , which dictate stereochemical outcomes. For example, Dubovtsev et al. (2016) demonstrated spirobisheterocyclization using 5-(methoxycarbonyl)-1H-pyrrol-2,3-diones and enaminoesters to form the spiro core . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in derivatives like tert-butyl (S)-1,7-diazaspiro[4.4]nonane-1-carboxylate .
How can spectroscopic and crystallographic data validate the stereochemical configuration of this compound?
Basic Research Question
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, the title compound (1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one was resolved using orthorhombic (P212121) crystal data, with bond angles and torsional parameters defining the spiro junction . NMR spectroscopy (e.g., NOESY for spatial proximity) and circular dichroism (CD) further support stereochemical assignments, particularly for chiral centers at C5 and C7 .
What biological targets are associated with 1,7-diazaspiro[4.4]nonane derivatives, and how are they screened?
Basic Research Question
This scaffold shows affinity for sigma receptors (S1R/S2R) , with derivatives like 4b (KiS1R = 2.7 nM) and 5b (KiS1R = 13 nM) evaluated via radioligand binding assays using [³H]-(+)‑pentazocine (S1R) and [³H]-DTG (S2R) . Additional targets include DOCK5 , where analogs (e.g., E73) inhibit Rac activation (IC50 = 10 µM) in HEK293T cells, assessed via pull-down assays .
How do stereochemical modifications at the C5 and C7 positions influence sigma receptor binding and functional activity?
Advanced Research Question
The (5R) configuration is critical for S1R antagonism. For example, compound 5b (2,7-diazaspiro[3.5]nonane scaffold) exhibited antiallodynic effects at 20 mg/kg, while 4b (same scaffold) lacked efficacy due to differences in salt bridge formation with Glu172. Molecular dynamics simulations suggest that the (R)-phenylethyl group at C7 enhances hydrophobic interactions with S1R’s binding pocket .
How can contradictory functional outcomes (e.g., antiallodynic vs. inactive analogs) be resolved within the same structural series?
Advanced Research Question
Contradictions arise from subtle structural variations. For instance, 5b (amide-functionalized) and 4b (plain scaffold) share the 2,7-diazaspiro[3.5]nonane core but differ in hydrogen-bonding capacity . Mutagenesis studies and free-energy perturbation (FEP) calculations can identify residues (e.g., S1R’s Glu172) critical for activity. Functional assays with selective agonists (e.g., PRE-084) confirm S1R-dependent mechanisms .
What computational strategies predict the binding mode and selectivity of this compound for sigma receptors?
Advanced Research Question
Docking studies (e.g., Glide SP/XP) and molecular dynamics (MD) simulations (e.g., Desmond) model interactions with S1R’s hydrophobic cleft and polar residues. For 5b, the amide group forms a hydrogen bond with Asp126, while the spiro core stabilizes the receptor’s TM2-TM3 interface. MM-GBSA calculations quantify binding energies, explaining selectivity over S2R (e.g., 5b: KiS1R/S2R = 13/102 nM) .
What strategies improve the pharmacokinetic profile of 1,7-diazaspiro[4.4]nonane derivatives for in vivo applications?
Advanced Research Question
Prodrug approaches (e.g., esterification of hydroxyl groups) enhance bioavailability, as seen in preclinical analogs. Metabolic stability is optimized via CYP450 inhibition assays and introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. Pharmacokinetic parameters (t½, Cmax) are validated in rodent models via LC-MS/MS .
How are off-target effects assessed in cellular models, particularly for osteoclast inhibition?
Advanced Research Question
Counter-screening against related GTPases (e.g., TRIO GEF1) and CRISPR-Cas9 knockout models (e.g., DOCK5−/− osteoclasts) isolate target-specific effects. For E73 analogs, resorption assays (Figure 3B-C) quantify inhibition at 5–10 µM, while transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., NF-κB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
